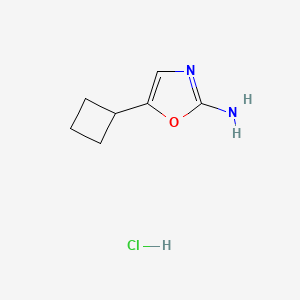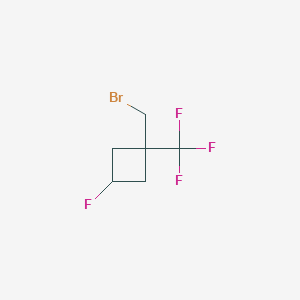
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C6H8BrF3. It is a member of the cyclobutane family, characterized by a four-membered ring structure. This compound is notable for its bromomethyl and trifluoromethyl substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives that have suitable functional groups for further modification.
Fluorination: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Addition Reactions: The cyclobutane ring can participate in addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include substituted cyclobutanes, alcohols, carboxylic acids, and alkanes.
Scientific Research Applications
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane
- 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane
Uniqueness
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both bromomethyl and trifluoromethyl groups on the cyclobutane ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H7BrF4 |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
1-(bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C6H7BrF4/c7-3-5(6(9,10)11)1-4(8)2-5/h4H,1-3H2 |
InChI Key |
GMSQIXOVZKMBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CBr)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


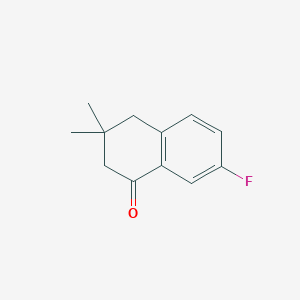
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
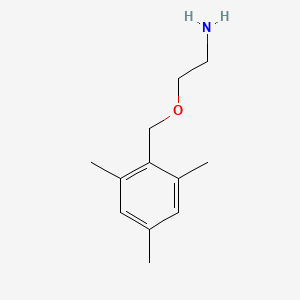

![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
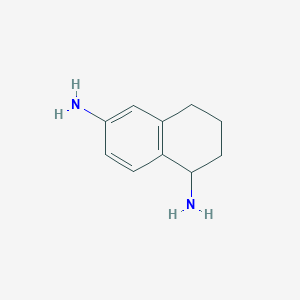
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)


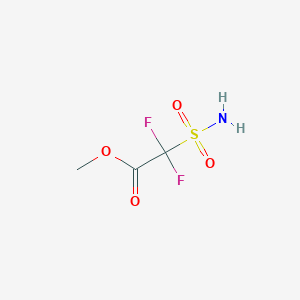
![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
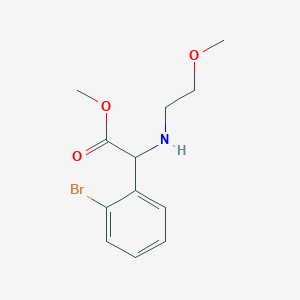
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
